Product packaging for 2,2-Dimethyl-3-(nitromethyl)oxirane(Cat. No.:)

2,2-Dimethyl-3-(nitromethyl)oxirane

Cat. No.: B13156383
M. Wt: 131.13 g/mol
InChI Key: LGECJRHONVHFNX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(nitromethyl)oxirane (CAS 2060053-84-9) is an organic compound with the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol . It features an oxirane (epoxide) ring that is both sterically hindered by two methyl groups and functionalized with a nitromethyl group . This unique structure makes it a versatile and valuable synthon in organic chemistry research. The presence of the strained oxirane ring makes it an electrophile susceptible to ring-opening reactions, which can be exploited for the synthesis of more complex molecules. Furthermore, the nitro group is a highly versatile functional handle; it can be reduced to an amine, function as an electron-withdrawing group, or participate in various carbon-carbon bond-forming reactions, such as in the synthesis of a neopentyl glycol diglycidyl ether derivative . In research settings, oxiranes of this type serve as key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The combination of the reactive epoxide and the transformable nitro group on the same framework provides researchers with a multifunctional building block for constructing complex molecular architectures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO3 B13156383 2,2-Dimethyl-3-(nitromethyl)oxirane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

2,2-dimethyl-3-(nitromethyl)oxirane

InChI

InChI=1S/C5H9NO3/c1-5(2)4(9-5)3-6(7)8/h4H,3H2,1-2H3

InChI Key

LGECJRHONVHFNX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C[N+](=O)[O-])C

Origin of Product

United States

Mechanistic Investigations and Reaction Dynamics

The inherent ring strain of epoxides, estimated to be around 13 kcal/mol, makes them susceptible to ring-opening reactions under both acidic and basic conditions. masterorganicchemistry.comreddit.com The presence of a gem-dimethyl group at the C2 position and a nitromethyl substituent at the C3 position of 2,2-Dimethyl-3-(nitromethyl)oxirane introduces significant electronic and steric factors that govern its reactivity and the mechanism of its transformations.

The ring-opening of this compound can proceed through various mechanistic pathways, including S_N1, S_N2, and borderline mechanisms, depending on the reaction conditions and the nature of the nucleophile. acs.orglibretexts.org

S_N2 Mechanism: Under basic or nucleophilic conditions, the ring-opening is expected to follow an S_N2 pathway. ucalgary.cachemistrysteps.com Strong nucleophiles will attack one of the electrophilic carbons of the oxirane ring, leading to a concerted bond-breaking of the C-O bond and inversion of stereochemistry at the site of attack. Due to steric hindrance from the two methyl groups at C2, nucleophilic attack is anticipated to occur preferentially at the less substituted C3 carbon. The electron-withdrawing nature of the adjacent nitromethyl group at C3 would further activate this position towards nucleophilic attack.

S_N1 Mechanism: In the presence of a strong acid, the reaction can proceed through an S_N1-like mechanism. libretexts.orgpressbooks.pub The epoxide oxygen is first protonated, forming a good leaving group. Subsequently, the C-O bond cleaves to form a carbocation intermediate. The tertiary carbocation that would be formed at the C2 position is significantly more stable than the primary carbocation at the C3 position. Therefore, under acidic conditions that favor an S_N1 pathway, the nucleophile is expected to attack the more substituted C2 carbon.

Borderline Mechanisms: It is also plausible that the ring-opening of this compound proceeds via a borderline mechanism, exhibiting characteristics of both S_N1 and S_N2 pathways. libretexts.orgpressbooks.pub In such cases, the transition state would have a significant degree of both bond-making (nucleophile-carbon) and bond-breaking (carbon-oxygen), with a partial positive charge distributed across the carbon atoms of the epoxide ring. The regioselectivity of the nucleophilic attack in a borderline mechanism is sensitive to a combination of steric and electronic factors, as well as the specific reaction conditions.

The regioselectivity of the ring-opening is a key diagnostic tool for elucidating the dominant mechanistic pathway, as summarized in the table below.

Reaction Conditions Expected Major Product Dominant Mechanism
Strong Nucleophile (e.g., RO⁻, CN⁻)Attack at C3S_N2
Acid-Catalyzed (e.g., H₂SO₄, H₂O)Attack at C2S_N1-like

The reactivity and selectivity of the ring-opening of this compound can be significantly influenced by the choice of catalyst and solvent.

Catalyst Effects: A variety of catalysts, including Lewis acids and transition metal complexes, are known to facilitate epoxide ring-opening reactions. mdpi.comresearchgate.netacs.org For instance, metal-salen complexes have been effectively used in the asymmetric ring-opening of epoxides, allowing for the enantioselective synthesis of vicinal functionalized products. mdpi.com In the context of this compound, a chiral Lewis acid catalyst could potentially be employed to achieve enantioselective ring-opening, yielding chiral building blocks. The choice of metal center and ligand in such a catalyst would be critical in controlling both the rate and the stereoselectivity of the reaction.

Solvent Effects: The solvent can play a crucial role in stabilizing intermediates and transition states, thereby influencing the reaction mechanism. Polar protic solvents, such as water and alcohols, can participate in the reaction as nucleophiles and can also stabilize charged intermediates, potentially favoring an S_N1-like pathway. Polar aprotic solvents, such as DMSO or DMF, are effective at solvating cations but not anions, which can enhance the nucleophilicity of anionic reagents, thus favoring an S_N2 reaction. The use of nitromethane (B149229) as a polar solvent has been shown to be effective for the nucleophilic ring-opening of other epoxides. libretexts.org

The following table illustrates the expected effect of different solvent types on the ring-opening mechanism.

Solvent Type Expected Influence Favored Mechanism
Polar Protic (e.g., H₂O, CH₃OH)Stabilizes carbocation-like transition statesS_N1-like
Polar Aprotic (e.g., DMSO, Acetone)Enhances nucleophilicity of anionic reagentsS_N2
Nonpolar (e.g., Hexane, Toluene)Generally slows down reactions with charged speciesDependent on catalyst/reagents

S_N2 Transition State: For the S_N2 mechanism, the transition state would involve the nucleophile, the attacked carbon atom, and the leaving group (the epoxide oxygen) in a trigonal bipyramidal geometry. The nucleophile would be attacking from the backside relative to the C-O bond being broken. The presence of the electron-withdrawing nitromethyl group at C3 would likely lower the energy of the transition state for nucleophilic attack at this position by stabilizing the developing negative charge on the oxygen atom.

S_N1-like Transition State: In an acid-catalyzed, S_N1-like mechanism, the transition state would have significant carbocationic character. libretexts.org The C-O bond would be substantially broken, and a partial positive charge would be localized primarily on the more substituted C2 carbon, stabilized by the two methyl groups through hyperconjugation. The geometry around the C2 carbon would be approaching trigonal planar.

Computational chemistry, particularly density functional theory (DFT) calculations, would be a powerful tool to model these transition states and to calculate their relative energies, providing a more quantitative understanding of the factors controlling the regioselectivity of the ring-opening reaction.

Kinetic isotope effect (KIE) studies are a valuable experimental tool for probing reaction mechanisms by determining the rate-limiting step and the nature of the transition state. masterorganicchemistry.com While no specific KIE studies for this compound have been reported, a hypothetical study can be designed to distinguish between the possible mechanistic pathways.

By synthesizing isotopically labeled versions of the epoxide, for example, by replacing a hydrogen atom with deuterium (B1214612) at a specific position, one can measure the effect of this substitution on the reaction rate.

Primary KIE: A significant primary KIE (typically k_H/k_D > 2) would be expected if a C-H bond at the reaction center is broken in the rate-determining step. This is generally not the case for nucleophilic ring-opening of epoxides unless a deprotonation step is rate-limiting.

Secondary KIE: More informative for this system would be secondary KIEs. For an S_N2 reaction, a small inverse KIE (k_H/k_D < 1) is often observed at the alpha-carbon (the carbon undergoing substitution) as it rehybridizes from sp³ to a more constrained sp²-like geometry in the transition state. Conversely, for an S_N1 reaction, a small normal KIE (k_H/k_D > 1) is expected as the carbon rehybridizes from sp³ to a less constrained sp² carbocation.

The table below presents hypothetical KIE values and their mechanistic implications for the ring-opening of this compound.

Isotopic Substitution Hypothetical k_H/k_D Mechanistic Interpretation
Deuterium at C3 (attack at C3)~0.95Suggests S_N2-like transition state
Deuterium at C2 (attack at C2)~1.10Suggests S_N1-like transition state with carbocation character at C2

The precise measurement and interpretation of such KIEs could provide definitive evidence for the operative mechanism under different reaction conditions. ucalgary.ca

Stereochemical Aspects and Chiral Transformations

Diastereoselectivity in Reactions of 2,2-Dimethyl-3-(nitromethyl)oxirane

The reactions of this compound, particularly the nucleophilic ring-opening of the epoxide, are expected to proceed with a high degree of diastereoselectivity. This selectivity is primarily influenced by the steric hindrance imposed by the gem-dimethyl group and the electronic effects of the nitromethyl group.

Nucleophilic attack on the oxirane ring can occur at either C2 or C3. However, the quaternary C2 carbon is sterically hindered by the two methyl groups, making nucleophilic attack at the C3 position more favorable. This regioselectivity, in turn, dictates the diastereochemical outcome of the reaction.

The approach of the nucleophile to the C3 carbon is directed by the existing stereochemistry of the molecule. The bulky gem-dimethyl group and the nitromethyl group create a biased steric environment, favoring the approach of the nucleophile from the less hindered face of the molecule. This generally leads to the formation of one diastereomer in preference to the other.

For instance, in the ring-opening reaction of a racemic mixture of (±)-2,2-dimethyl-3-(nitromethyl)oxirane with a nucleophile, two diastereomeric products can be formed. The relative ratio of these diastereomers will depend on the nature of the nucleophile, the reaction conditions, and the inherent steric and electronic properties of the oxirane.

While specific experimental data for the diastereoselectivity in reactions of this compound is not extensively reported in the literature, studies on analogous nitro-substituted epoxides provide valuable insights. For example, the epoxidation of related nitroalkenes has been shown to be diastereoselective, with the diastereomeric ratio being influenced by the choice of the epoxidizing agent. In one study, the epoxidation of a 1-nitro-1-(p-tolylthio)alkene with lithium tert-butyl peroxide afforded the syn-epoxide with moderate selectivity, whereas the use of potassium tert-butyl peroxide favored the formation of the anti-diastereomer rsc.org. This suggests that by carefully selecting reagents, a degree of control over the diastereoselectivity in the synthesis of similar nitro-epoxides can be achieved.

The following table illustrates hypothetical diastereomeric ratios for the nucleophilic ring-opening of (±)-2,2-dimethyl-3-(nitromethyl)oxirane with different nucleophiles, based on general principles of steric approach control.

Hypothetical Diastereoselectivity in Nucleophilic Ring-Opening Reactions

NucleophileSolventTemperature (°C)Major DiastereomerDiastereomeric Ratio (Major:Minor)
Sodium azide (B81097) (NaN3)DMF25anti85:15
Lithium aluminum hydride (LiAlH4)THF0anti90:10
Grignard Reagent (CH3MgBr)Ether0anti80:20
Sodium methoxide (B1231860) (NaOCH3)Methanol25anti75:25

Note: The data in this table is hypothetical and intended for illustrative purposes, based on established principles of stereoselective reactions of epoxides.

Enantioselective Catalysis in Syntheses and Transformations Involving this compound

The synthesis of enantiomerically pure this compound is a significant challenge that can be addressed through enantioselective catalysis. Asymmetric epoxidation of the corresponding alkene, 3-methyl-2-(nitromethyl)but-1-ene, using chiral catalysts is a promising strategy.

Several catalytic systems have been developed for the enantioselective epoxidation of unfunctionalized and functionalized olefins. These often involve transition metal complexes with chiral ligands. For instance, chiral manganese(III)-salen complexes and titanium-tartrate systems (Sharpless epoxidation) are well-established for asymmetric epoxidation. However, the presence of the nitro group might interfere with some catalytic systems, necessitating careful selection and optimization of the catalyst.

Alternatively, organocatalysis has emerged as a powerful tool for enantioselective transformations. Chiral ketones, for example, can be used to generate chiral dioxiranes in situ, which then act as enantioselective epoxidizing agents.

Once enantiomerically enriched this compound is obtained, its subsequent transformations can also be controlled using enantioselective catalysis. For example, kinetic resolution of a racemic mixture of the epoxide through a catalytic enantioselective ring-opening reaction can provide access to both enantiomers of the starting material and the ring-opened product in high enantiomeric excess.

The table below presents hypothetical results for the enantioselective epoxidation of 3-methyl-2-(nitromethyl)but-1-ene using different catalytic systems.

Hypothetical Enantioselective Epoxidation of 3-Methyl-2-(nitromethyl)but-1-ene

Catalyst SystemOxidantYield (%)Enantiomeric Excess (ee, %)Major Enantiomer
Chiral Mn(III)-salen complexm-CPBA7585(R)
Ti(OiPr)4 / D-(-)-DIPTTBHP6092(S)
Chiral Ketone / OxoneOxone8095(R)
Jacobsen's CatalystNaOCl7090(S)

Note: The data in this table is hypothetical and based on typical performance of these catalytic systems for similar substrates.

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries represents a powerful strategy for controlling the stereochemical outcome of reactions involving this compound. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate, directs the stereochemical course of a reaction, and is subsequently removed.

In the context of this compound, a chiral auxiliary could be introduced, for example, by reacting an enantiopure alcohol with a derivative of the nitromethyl group. This would create a chiral center that can influence the stereoselectivity of subsequent transformations, such as the epoxidation of a precursor alkene or the ring-opening of the epoxide.

Evans' oxazolidinone auxiliaries, for instance, are widely used to control the stereochemistry of aldol (B89426) reactions and alkylations. harvard.edu While not directly applicable to the epoxide itself, a similar principle could be employed in the synthesis of a precursor. For example, attaching a chiral auxiliary to a precursor of the nitromethyl group could direct the stereoselective addition to a carbonyl compound, which could then be converted to the target epoxide.

The following table provides a hypothetical example of a chiral auxiliary-mediated reaction to synthesize a precursor to this compound.

Hypothetical Chiral Auxiliary-Mediated Aldol Reaction

Chiral AuxiliaryAldehydeReaction ConditionsDiastereomeric Ratio (dr)Yield (%)
(S)-4-Benzyl-2-oxazolidinoneIsobutyraldehyde1. LDA, THF, -78 °C; 2. Isobutyraldehyde95:585
(R)-2-Amino-1,1-diphenyl-1-propanolIsobutyraldehyde1. n-BuLi, THF, -78 °C; 2. Isobutyraldehyde92:880
(1R,2S)-(-)-EphedrineIsobutyraldehyde1. LDA, THF, -78 °C; 2. Isobutyraldehyde88:1278

Note: The data presented is hypothetical and illustrates the potential application of chiral auxiliaries in the synthesis of precursors to the target compound.

Techniques for Absolute and Relative Stereochemical Assignment

The unambiguous determination of the absolute and relative stereochemistry of this compound and its derivatives is crucial for understanding its chemical behavior and potential applications. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, is a primary tool for determining the relative stereochemistry of organic molecules. The chemical shifts, coupling constants (J-values), and through-space interactions (observed in Nuclear Overhauser Effect, NOE, experiments) can provide detailed information about the spatial arrangement of atoms. For epoxides, the protons on the oxirane ring have characteristic chemical shifts and coupling constants that can help in assigning the cis or trans relationship of the substituents. marinelipids.ca

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound. sphinxsai.comnih.gov By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be constructed, revealing the precise arrangement of atoms in space. This technique, however, is contingent on the ability to grow suitable single crystals of the compound or a derivative.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate enantiomers and determine the enantiomeric excess (ee) of a chiral compound. By using a chiral stationary phase, the two enantiomers interact differently with the column, leading to different retention times.

Optical Rotation: The measurement of optical rotation using a polarimeter can indicate whether a compound is chiral and can be used to distinguish between enantiomers, which rotate plane-polarized light in opposite directions. However, the magnitude and sign of the rotation are not always easily predictable from the structure.

The following table summarizes the applicability of these techniques for the stereochemical analysis of this compound.

Techniques for Stereochemical Assignment

TechniqueInformation ObtainedApplicability to this compound
NMR SpectroscopyRelative stereochemistry, conformational analysisHighly applicable for determining the relative configuration of the epoxide ring substituents.
X-ray CrystallographyAbsolute and relative stereochemistryApplicable if suitable single crystals can be obtained. Provides definitive structural proof.
Chiral Chromatography (HPLC/GC)Enantiomeric excess, separation of enantiomersEssential for quantifying the success of an enantioselective synthesis or resolution.
Optical RotationIndication of chirality, distinction between enantiomersUseful for routine characterization of enantiomerically enriched samples.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations. For 2,2-dimethyl-3-(nitromethyl)oxirane, these calculations would typically employ Density Functional Theory (DFT) or ab initio methods to optimize the molecular geometry and predict key structural parameters.

Table 1: Predicted Molecular Geometry of this compound Note: The following data are estimations based on typical values for substituted oxiranes and nitroalkanes, as direct computational studies on this compound are not readily available in the literature.

ParameterPredicted ValueBasis of Estimation
C2-O Bond Length~1.45 ÅBased on 2,2-dimethyloxirane
C3-O Bond Length~1.46 ÅSlightly elongated due to the electron-withdrawing nitro group
C2-C3 Bond Length~1.48 ÅTypical for substituted oxiranes
C-N Bond Length~1.49 ÅTypical for nitroalkanes
N-O Bond Length~1.22 ÅTypical for nitroalkanes
C2-C(CH3) Bond Length~1.52 ÅStandard sp3 C-C bond
∠C2-O-C3~61°Characteristic of a strained oxirane ring
∠O-C3-C(nitromethyl)~118°Influenced by steric hindrance and electronic effects
Dihedral Angle H-C-C-NVariableDependent on the rotational conformation of the nitromethyl group

Electronic Structure Analysis and Prediction of Reactivity Descriptors

The electronic structure of this compound is characterized by the interplay of the strained oxirane ring and the strongly electron-withdrawing nitro group. wikipedia.org This combination dictates the molecule's reactivity. The nitro group significantly influences the electron density distribution across the molecule, particularly affecting the adjacent C3 carbon and the oxirane ring. researchgate.net

Computational methods can be used to calculate various reactivity descriptors that provide a quantitative measure of the molecule's chemical behavior. These descriptors are derived from the molecular orbitals and the electron density.

Key Reactivity Descriptors:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy and distribution of these frontier orbitals indicate the molecule's ability to act as an electron donor (HOMO) or acceptor (LUMO). The HOMO is likely to be localized on the oxirane ring, particularly the oxygen atom with its lone pairs, while the LUMO is expected to be centered on the nitro group.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecular surface. Regions of negative potential (red/yellow) indicate areas prone to electrophilic attack, which would be expected around the oxygen atoms of the nitro group and the oxirane ring. Regions of positive potential (blue) are susceptible to nucleophilic attack, likely to be found on the carbon atoms of the oxirane ring and the nitrogen atom of the nitro group. oregonstate.edu

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which can further explain the molecule's stability and reactivity.

Table 2: Predicted Electronic Properties and Reactivity Descriptors Note: These values are qualitative predictions based on the known effects of the functional groups present.

Property/DescriptorPredicted CharacteristicRationale
HOMO EnergyRelatively LowThe electron-withdrawing nitro group lowers the energy of the HOMO.
LUMO EnergyLowThe nitro group provides a low-lying empty orbital, making the molecule a good electron acceptor.
HOMO-LUMO GapRelatively SmallSuggests higher reactivity compared to simple alkanes.
Dipole MomentHighThe polar nitro group and the oxirane ring contribute to a significant overall dipole moment. libretexts.org
Partial Charge on C3PositiveThe electron-withdrawing effect of the nitro group and the oxygen atom of the oxirane ring will polarize the C3-C(nitromethyl) and C3-O bonds.

Computational Modeling of Reaction Pathways and Transition State Geometries

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, several reaction pathways can be computationally explored.

A primary reaction pathway of interest is the ring-opening of the epoxide . This can be initiated by either nucleophilic attack or acid catalysis. rsc.org The presence of the nitro group is expected to influence the regioselectivity of the ring-opening. Under acidic conditions, protonation of the oxirane oxygen would be followed by nucleophilic attack at the more substituted C2 carbon, due to the stabilizing effect of the gem-dimethyl groups on the partial positive charge. However, the strong electron-withdrawing nature of the nitromethyl group at C3 might disfavor positive charge development at this position, potentially directing nucleophiles to C2. oregonstate.edu

Another significant reaction pathway is the reduction of the nitro group . This can be achieved through various reducing agents and catalytic systems. wku.educhemrxiv.orgnih.gov Computational studies can model the step-by-step reduction process, which typically proceeds through nitroso and hydroxylamine (B1172632) intermediates to form the corresponding amine. orientjchem.org The transition state geometries for each step can be calculated to understand the reaction mechanism and the factors controlling the reaction rate. youtube.com

Prediction of Spectroscopic Signatures for Advanced Structural Elucidation

Computational chemistry can accurately predict spectroscopic data, which is invaluable for the structural elucidation of new or uncharacterized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. rsc.orgacs.orgnih.govnih.govaminer.org The predicted spectra can be compared with experimental data to confirm the molecular structure.

Table 3: Predicted 1H and 13C NMR Chemical Shifts Note: These are estimated chemical shift ranges based on analogous structures.

NucleusPredicted Chemical Shift (ppm)Comments
1H (CH3)1.2 - 1.5Protons of the gem-dimethyl groups.
1H (CH-oxirane)3.0 - 3.5Proton on the C3 carbon of the oxirane ring.
1H (CH2-nitro)4.5 - 5.0Protons of the nitromethyl group, deshielded by the nitro group.
13C (C(CH3)2)55 - 65Quaternary carbon of the oxirane ring.
13C (CH-oxirane)50 - 60C3 carbon of the oxirane ring.
13C (CH2-nitro)70 - 80Carbon of the nitromethyl group, significantly deshielded by the nitro group.
13C (CH3)20 - 30Carbons of the gem-dimethyl groups.

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies and intensities of a molecule, generating a theoretical IR spectrum. arxiv.orgrsc.orgarxiv.orgyoutube.comnih.gov This is particularly useful for identifying characteristic functional groups.

Table 4: Predicted Characteristic IR Absorption Frequencies Note: These are expected vibrational frequencies based on the functional groups present.

Functional GroupPredicted Wavenumber (cm-1)Vibrational Mode
Nitro Group (NO2)1540 - 1560Asymmetric Stretching
Nitro Group (NO2)1370 - 1390Symmetric Stretching
Oxirane Ring1250 - 1270Ring Breathing
Oxirane Ring (C-O)850 - 950Asymmetric Stretching
C-H (sp3)2950 - 3000Stretching

Computational Design and Optimization of Catalytic Systems for this compound Transformations

Computational chemistry plays a crucial role in the rational design and optimization of catalysts for specific chemical transformations. beilstein-journals.orgacs.orgacs.orgnih.govnih.gov For this compound, two key transformations that could be targeted for catalytic development are the enantioselective ring-opening of the epoxide and the chemoselective reduction of the nitro group.

Catalytic Epoxide Ring-Opening: Computational methods can be used to design chiral catalysts that can stereoselectively open the oxirane ring. This involves modeling the interaction of the substrate with the catalyst, calculating the energies of the diastereomeric transition states, and predicting the enantiomeric excess of the product. acs.orgacs.org Lewis acids and enzymes like epoxide hydrolases are common catalysts for such reactions. nih.gov

Catalytic Nitro Group Reduction: The selective reduction of the nitro group in the presence of the epoxide ring is a synthetic challenge. Computational studies can aid in the design of catalysts, often based on transition metals like palladium, platinum, or nickel, that can achieve high chemoselectivity. wku.eduacs.orgacs.org By modeling the adsorption of the molecule on the catalyst surface and the subsequent hydrogenation steps, researchers can understand the factors that favor the reduction of the nitro group over the opening of the epoxide ring. orientjchem.org Biocatalytic approaches using enzymes are also an emerging area for selective nitro reduction. chemrxiv.orgnih.gov

Applications in Advanced Organic Synthesis

Utilization as a Chiral Building Block for Complex Molecular Architectures

The presence of a stereocenter at the carbon atom bearing the nitromethyl group makes enantiomerically pure 2,2-Dimethyl-3-(nitromethyl)oxirane a promising chiral building block. nist.govresearchgate.net The stereospecific opening of the oxirane ring by various nucleophiles would allow for the introduction of new functionalities with defined stereochemistry. This is a fundamental strategy in the synthesis of complex molecules where precise control over the three-dimensional arrangement of atoms is crucial. youtube.com

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The nitro group in this compound can be readily reduced to an amine. This primary amine, in conjunction with the reactive oxirane ring, provides a pathway for the synthesis of various nitrogen-containing heterocycles. researchgate.netpitt.edunih.govmdpi.com For instance, intramolecular cyclization following the reduction of the nitro group could potentially lead to the formation of substituted aziridines or other nitrogenous ring systems. Furthermore, intermolecular reactions with difunctional reagents could open avenues to more complex heterocyclic frameworks. nih.govresearchgate.net

Synthesis of Oxygen-Containing Heterocyclic Compounds

The oxirane ring is a well-established precursor for the synthesis of a variety of oxygen-containing heterocycles. pku.edu.cnresearcher.lifenih.gov Nucleophilic attack on the oxirane can lead to ring-opening, and subsequent intramolecular reactions can form larger rings such as tetrahydrofurans or tetrahydropyrans. The gem-dimethyl group on the oxirane ring could sterically direct the regioselectivity of the ring-opening reaction, offering a degree of control over the final product's structure.

Construction of Carbon Frameworks with Defined Stereocenters

Stereoselective reactions are fundamental to modern organic synthesis, allowing for the creation of specific stereoisomers. rptu.de The chiral nature of this compound makes it a candidate for diastereoselective and enantioselective transformations. The oxirane ring can be opened with high stereospecificity (e.g., via an SN2 mechanism), transferring the chirality of the starting material to the product. This is a powerful tool for constructing acyclic and cyclic carbon frameworks with multiple, well-defined stereocenters.

Precursor Synthesis for Analogs of Biologically Active Molecules and Natural Products

Many biologically active molecules and natural products contain oxirane or nitro functionalities, or the structural motifs that can be derived from them. beilstein-journals.orgnih.gov While no specific examples of the use of this compound in the synthesis of natural product analogs have been found in the reviewed literature, its structure suggests it could serve as a precursor. For example, the nitro group can be transformed into a variety of other functional groups, and the oxirane can be elaborated into diol or amino alcohol functionalities, which are common in natural products. researchgate.net

Advanced Polymer Synthesis Through Monomer Reactivity Studies

The reactivity of the oxirane ring makes it a potential monomer for ring-opening polymerization. However, there is currently no available research literature detailing the polymerization of this compound. Such studies would be necessary to determine its suitability for creating advanced polymers and to understand the properties of the resulting materials.

Advanced Analytical Methodologies for Mechanistic and Stereochemical Elucidation

Spectroscopic Techniques for Intermediate and Product Characterization

Spectroscopic methods are fundamental in the structural elucidation of organic compounds. For α-nitro epoxides, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for confirming the successful synthesis and for characterizing both the final product and any potential intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For α-nitro epoxides, the chemical shifts and coupling constants of the protons on the oxirane ring are particularly diagnostic. Based on analogous compounds like (2R, 3S)-2-Methyl-2-nitro-3-phenyloxirane, one can predict the expected spectral features for 2,2-Dimethyl-3-(nitromethyl)oxirane. rsc.org

¹H NMR: The proton on the C3 of the oxirane ring would likely appear as a multiplet, influenced by the adjacent nitromethyl group. The two protons of the nitromethyl group would be diastereotopic and thus expected to show distinct signals, likely as doublets of doublets. The two methyl groups at the C2 position would likely appear as two separate singlets due to the chiral center at C3.

¹³C NMR: The carbon atoms of the oxirane ring would have characteristic chemical shifts, typically in the range of 60-90 ppm. The carbon of the nitromethyl group would also exhibit a distinct signal.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption bands would be those corresponding to the nitro group (NO₂). These typically appear as two strong bands, one for the asymmetric stretch (around 1550 cm⁻¹) and one for the symmetric stretch (around 1360 cm⁻¹). The C-O stretching of the epoxide ring would also be observable. rsc.org

TechniqueFunctional GroupExpected Chemical Shift / Frequency (for this compound)Reference Data from Analogous α-Nitro Epoxides rsc.org
¹H NMROxirane Ring CH~3.5-4.5 ppm4.54 ppm (s, 1H) for (2R, 3S)-2-Methyl-2-nitro-3-phenyloxirane
¹H NMRCH₂NO₂~4.0-5.0 ppmN/A (Analog has a methyl group)
¹H NMRC(CH₃)₂~1.5-2.0 ppm (two singlets)1.80 ppm (s, 3H) for (2R, 3S)-2-Methyl-2-nitro-3-phenyloxirane
¹³C NMROxirane Ring Carbons~60-90 ppm88.9 ppm, 62.6 ppm for (2R, 3S)-2-Methyl-2-nitro-3-phenyloxirane
¹³C NMRCH₂NO₂~70-80 ppmN/A
FTIRNO₂ Asymmetric Stretch~1550-1560 cm⁻¹1558 cm⁻¹ for (2R, 3S)-2-Methyl-2-nitro-3-phenyloxirane
FTIRNO₂ Symmetric Stretch~1350-1360 cm⁻¹1357 cm⁻¹ for (2R, 3S)-2-Methyl-2-nitro-3-phenyloxirane

Chromatographic Methods for Separation and Purity Assessment of Stereoisomers

Since this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers. The separation and purity assessment of these stereoisomers are crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including epoxides. mdpi.com

The choice of mobile phase is also critical for achieving good separation. Typically, mixtures of alkanes (like n-hexane) and alcohols (like 2-propanol or ethanol) are used. The exact ratio of the solvents is optimized to achieve the best balance between resolution and analysis time.

Research on the aminolytic kinetic resolution of various α-nitro epoxides has demonstrated the successful separation of their enantiomers using chiral HPLC. rsc.org These methods are directly applicable to this compound.

Racemic Compound (Analog)Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Wavelength (nm)Retention Times (min)
(2R, 3S)-2-Methyl-2-nitro-3-phenyloxirane rsc.orgChiralpak AS-Hn-hexane:2-propanol (95:5)1.0254t_R(minor) = 6.1, t_R(major) = 6.8
(2R, 3S)-2-Ethyl-2-nitro-3-phenyloxirane rsc.orgChiralpak IE-3n-hexane:2-propanol (98:2)0.7254t_R(minor) = 24.7, t_R(major) = 20.3
(2R, 3S)-2-Methyl-2-nitro-3-(p-tolyl)oxirane rsc.orgChiralpak IE-3n-hexane:2-propanol (98:2)0.7220t_R(minor) = 16.2, t_R(major) = 14.2

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

While spectroscopic and chromatographic methods can provide substantial structural information and confirm enantiomeric purity, X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule. This technique provides a precise three-dimensional map of the atoms in a crystal.

For X-ray crystallography to be successful, the compound must first be obtained in the form of a single crystal of sufficient quality. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of the diffraction data allows for the determination of the unit cell dimensions, the arrangement of the molecules in the crystal lattice, and the precise coordinates of each atom within the molecule.

In the case of determining absolute stereochemistry, anomalous dispersion is used. When the crystal contains atoms that scatter X-rays anomalously, the diffraction pattern of one enantiomer will be subtly different from that of its mirror image. By carefully analyzing these differences (known as Bijvoet pairs), the absolute configuration (R or S) of the stereocenter can be unambiguously assigned.

Although a crystal structure for this compound is not publicly available, the general workflow for its analysis would be:

Synthesis and purification of an enantiomerically pure sample of this compound.

Growth of a high-quality single crystal suitable for X-ray diffraction.

Collection of diffraction data using a diffractometer.

Solving and refining the crystal structure.

Determination of the absolute configuration using anomalous dispersion, often facilitated by the presence of heavier atoms (though possible with lighter atoms as well).

This technique has been successfully applied to determine the structure of various complex organic molecules, including those containing nitro groups. mdpi.com

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